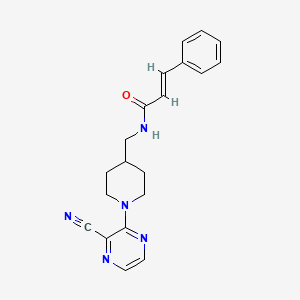

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c21-14-18-20(23-11-10-22-18)25-12-8-17(9-13-25)15-24-19(26)7-6-16-4-2-1-3-5-16/h1-7,10-11,17H,8-9,12-13,15H2,(H,24,26)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUROEMPTXXTSI-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide involves multiple steps, starting with the preparation of the piperidine derivative. Piperidine derivatives are synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that cinnamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of cinnamide-fluorinated derivatives were synthesized and evaluated for their cytotoxic activity against the HepG2 liver cancerous cell line. One notable compound exhibited an IC50 value of 4.23 μM, indicating potent anticancer activity comparable to established drugs like staurosporin .

Table 1: Anticancer Activity of Cinnamide Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone | HepG2 | 4.23 | EGFR inhibition |

| N-(aryl)-4-fluorocinnamides | HepG2 | 19.57–38.12 | Tubulin polymerization inhibition |

| N-(3-cyanopyrazin-2-yl)piperidin-4-yl) methyl)cinnamamide | TBD | TBD | TBD |

Neuroprotective Effects

The neuroprotective properties of cinnamide derivatives have also been explored extensively. A study focusing on novel cinnamamide-piperidine and piperazine derivatives reported promising neuroprotective effects against oxidative stress-induced neuronal damage. These compounds were found to significantly reduce cell death in neuronal cell cultures, suggesting their potential as therapeutic agents in neurodegenerative diseases .

Case Studies and Research Findings

Several case studies highlight the effectiveness of cinnamide derivatives in clinical and laboratory settings:

Case Study 1: HepG2 Cell Line Evaluation

In a laboratory setting, a series of synthesized cinnamide derivatives were tested against the HepG2 liver cancer cell line using the MTT assay. The results indicated variable cytotoxicity based on structural modifications, with specific substitutions leading to enhanced activity .

Case Study 2: Neuroprotection in Animal Models

Research involving animal models has shown that certain cinnamide derivatives can protect against neurotoxic agents, reducing oxidative stress markers significantly compared to control groups .

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural and molecular differences:

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Preparation of Piperidine Derivative : Various methods such as hydrogenation, cyclization, and amination are employed.

- Formation of Cinnamide Structure : The coupling of the piperidine derivative with a cinnamic acid derivative leads to the formation of the target compound.

Chemical Structure

The chemical structure can be represented as follows:

This structure includes a piperidine ring, a cyanopyrazine moiety, and a cinnamide functional group, contributing to its unique properties.

This compound is believed to interact with specific molecular targets, modulating their activity. Preliminary studies suggest that it may have:

- Antitumor Activity : Exhibiting cytotoxic effects on various cancer cell lines.

- Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.

The exact mechanisms are still under investigation but may involve inhibition of key enzymes or modulation of signaling pathways.

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (e.g., 4T1). Results indicated significant cell death at certain concentrations, suggesting its potential as an anticancer agent .

- Antimicrobial Effects : Another investigation into related compounds showed promising antibacterial and antifungal properties, supporting the hypothesis that this compound could exhibit similar activities .

Comparative Analysis

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Antitumor, Antimicrobial | |

| Similar Cinnamides | Antifungal | |

| Piperazine Derivatives | Cytotoxicity against cancer cells |

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Viability Assays : Compounds were tested at different concentrations, with results indicating a dose-dependent decrease in cell viability in cancer cells while maintaining higher viability in non-cancerous cells .

Potential Therapeutic Applications

Given its biological activity, this compound has potential applications in:

- Cancer Therapy : As a lead compound for developing new anticancer drugs.

- Infection Control : Potential use as an antimicrobial agent in treating resistant bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.